molecular formula C16H16O5 B6364784 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 925908-53-8

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6364784
CAS RN: 925908-53-8
M. Wt: 288.29 g/mol
InChI Key: MVKDRQGJIZRKMS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, also known as 2,5-dimethoxy-4-methylbenzoic acid (DMMB), is a colorless, crystalline organic compound with a molecular formula C10H12O4. It is a derivative of benzoic acid and is used in a wide variety of scientific research applications. It has a melting point of 131-133°C and a boiling point of 212°C. DMMB is a useful synthetic intermediate in the preparation of various organic compounds, particularly those containing a phenyl group. It is also used as a reagent in organic synthesis and as a catalyst in reactions.

Scientific Research Applications

DMMB is widely used in scientific research applications. It is used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of nerve impulses. DMMB is also used to study the properties of enzymes, such as kinases and phosphatases, and their inhibitors. In addition, it is used to study the interactions between proteins and DNA, and as a reagent in organic synthesis. DMMB is also used to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.

Mechanism of Action

DMMB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, DMMB increases the levels of acetylcholine in the brain, leading to an increase in the activity of nerve cells. This can lead to a wide range of effects, including increased alertness, improved memory and concentration, and improved motor skills.
Biochemical and Physiological Effects
DMMB has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase levels of acetylcholine, which can lead to improved memory and concentration. It has also been shown to reduce levels of the stress hormone cortisol, and to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and reward. Additionally, DMMB has been shown to have anti-inflammatory and antioxidant effects, and to have protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

DMMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is inexpensive compared to other compounds. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. DMMB is a relatively weak inhibitor of acetylcholinesterase, so it may not be suitable for studying the effects of acetylcholinesterase inhibitors. Additionally, it has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.

Future Directions

The potential applications of DMMB are still being explored. Future research could focus on exploring the effects of DMMB on other biochemical and physiological processes, such as the regulation of hormones and neurotransmitters. Additionally, further research could be conducted to determine the mechanism of action of DMMB and to study its effects on the structure and function of proteins. Finally, research could be conducted to explore the potential therapeutic applications of DMMB, such as its use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

DMMB can be synthesized by several methods, but the most common is the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of anhydrous aluminum chloride. This reaction produces a mixture of 2,4-dimethoxybenzoic acid and 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%ybenzoic acid, which can then be separated by recrystallization and chromatography. DMMB can also be synthesized from p-anisaldehyde and ethyl chloroformate, or from anisole and acetic anhydride in the presence of a Lewis acid.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-4-6-12(14(9-10)16(17)18)13-8-11(20-2)5-7-15(13)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDRQGJIZRKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681216
Record name 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid

CAS RN

925908-53-8
Record name 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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